3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the pyrazole ring, a common pharmacophore, suggests potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withAndrogen Receptors (AR) . The AR plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
It is suggested that it may interact with its targets through hydrogen bonding and pi-pi interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Compounds that target ar are known to affectcellular proliferation and differentiation .
Result of Action
Similar compounds have been found to inhibit the function of their target proteins, leading to changes in cellular proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide interacts with GlyT1, a protein that controls the levels of glycine, an important coagonist of the NMDA receptor . The compound’s interaction with GlyT1 results in the inhibition of the transporter, leading to elevated levels of glycine .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on glycine levels. By inhibiting GlyT1, it increases the availability of glycine, which can enhance NMDA receptor function . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with GlyT1. It binds to the transporter, inhibiting its function and leading to an increase in glycine levels . This can result in enhanced activation of the NMDA receptor, influencing gene expression and other molecular processes .
Metabolic Pathways
Given its interaction with GlyT1, it may influence glycine-related metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Coupling Reaction: The pyrazole derivative is then coupled with a 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
4-chloro-N-(1H-pyrazol-3-yl)benzamide: Similar but with the chloro group in a different position.
Uniqueness
3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to the specific positioning of the chloro and pyrazole groups, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and application development .
Properties
IUPAC Name |
3-chloro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-3-1-2-12(10-13)16(21)19-14-6-4-11(5-7-14)15-8-9-18-20-15/h1-10H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZQGQUCNHVSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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